![molecular formula C12H15BN2O3 B2482470 [3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)phényl]acide boronique CAS No. 2377605-89-3](/img/structure/B2482470.png)
[3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)phényl]acide boronique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid: is a boronic acid derivative that features a 1,3,4-oxadiazole ring substituted with a tert-butyl group
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules, particularly in cross-coupling reactions.
Catalysis: Acts as a ligand in catalytic systems for various organic transformations.
Biology and Medicine:
Drug Development: Potential use in the design of new pharmaceuticals due to its unique structural features and reactivity.
Biological Probes: Utilized in the development of probes for biological imaging and diagnostic applications.
Industry:
Materials Science: Incorporated into polymers and other materials to impart specific properties, such as increased stability or reactivity.
Agriculture: Potential use in the development of agrochemicals due to its biological activity.
Mécanisme D'action
Target of Action
The primary targets of [3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid are currently unknown. This compound is a derivative of the 1,3,4-oxadiazole family
Mode of Action
Compounds containing the 1,3,4-oxadiazole moiety are known to exhibit diverse biological activities, including anti-tumor , anti-inflammatory , and herbicidal properties . The boronic acid group may also play a role in the compound’s interaction with its targets, as boronic acids are often used in Suzuki-Miyaura coupling reactions .
Biochemical Pathways
Based on the known activities of related compounds, it could potentially influence pathways related to cell proliferation, inflammation, and plant growth .
Result of Action
Given the known activities of related compounds, it may have potential anti-tumor, anti-inflammatory, or herbicidal effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid typically involves the formation of the 1,3,4-oxadiazole ring followed by the introduction of the boronic acid moiety. One common method includes the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. The tert-butyl group can be introduced via alkylation reactions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid moiety, to form boronic esters or borates.
Reduction: Reduction reactions can target the oxadiazole ring or the boronic acid group, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Reduced oxadiazole derivatives or boronic acid derivatives.
Substitution: Various substituted phenylboronic acids or biaryl compounds.
Comparaison Avec Des Composés Similaires
[3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine]: Features a pyrazole ring instead of an oxadiazole ring, with similar applications in organic synthesis and medicinal chemistry.
Other Boronic Acids: Compounds like phenylboronic acid and its derivatives, which are widely used in organic synthesis and as enzyme inhibitors.
Uniqueness:
Propriétés
IUPAC Name |
[3-(5-tert-butyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BN2O3/c1-12(2,3)11-15-14-10(18-11)8-5-4-6-9(7-8)13(16)17/h4-7,16-17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTXYYWBCRRLMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=NN=C(O2)C(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![9-(4-fluorophenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2482387.png)
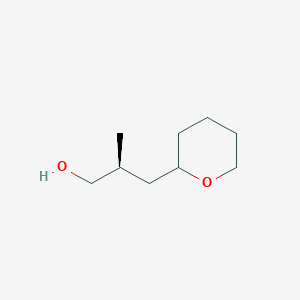
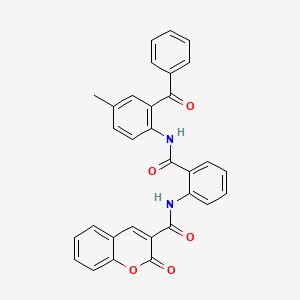
![Methyl 3-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrobromide](/img/structure/B2482390.png)
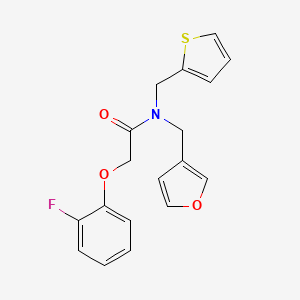
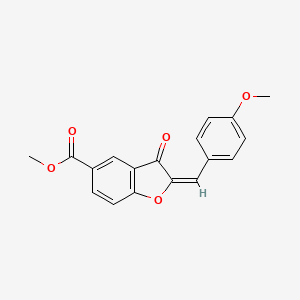
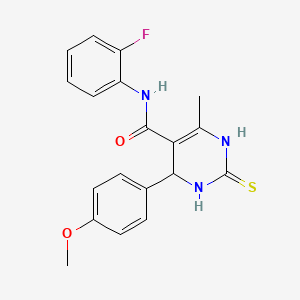

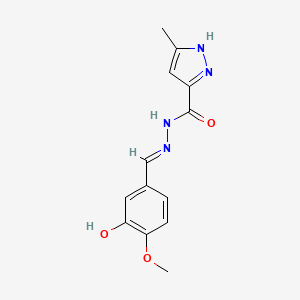
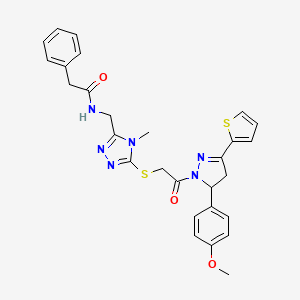
![5-Bromo-2-[2-(1-methylpyrazol-4-yl)ethoxy]benzaldehyde](/img/structure/B2482406.png)
![2-(4-chlorophenoxy)-N-[2-(3-fluorophenyl)-2-methoxyethyl]acetamide](/img/structure/B2482407.png)
![(E)-N-benzyl-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2482409.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide](/img/structure/B2482410.png)
